

C12 NBD Galactosylceramide: A Technical Guide to its Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C12 NBD Galactosylceramide**

Cat. No.: **B1496553**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

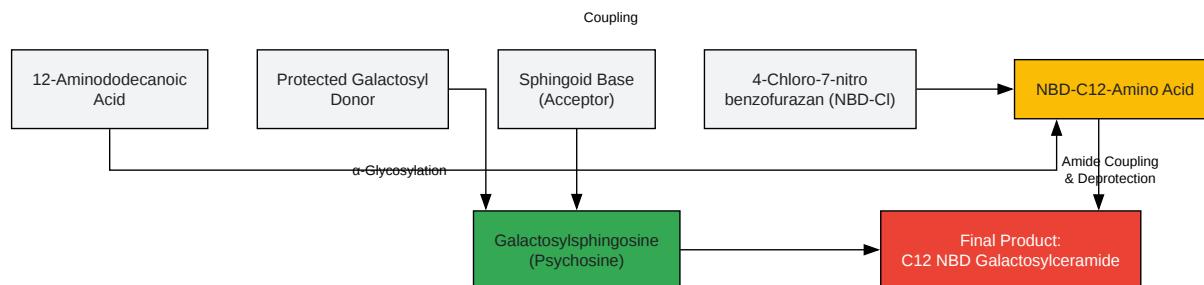
This technical guide provides a comprehensive overview of **C12 NBD Galactosylceramide**, a fluorescently-labeled sphingolipid crucial for investigating cellular lipid metabolism and trafficking. Galactosylceramides are fundamental components of neuronal tissues, playing significant structural roles, particularly within the myelin sheath that insulates nerves^[1]. This document details the molecule's structure, outlines its chemical synthesis, presents key quantitative data, and provides detailed experimental protocols for its application in research settings.

Structure and Physicochemical Properties

C12 NBD Galactosylceramide is a biologically active analog of natural galactosylceramide, where a fluorescent nitrobenzoxadiazole (NBD) group is attached to the N-acyl chain^{[1][2]}. This modification allows for the direct visualization and tracking of the lipid within cellular systems^[3]. The core structure consists of a d18:1 sphingoid base linked to a galactose sugar. The fluorescent tag is attached via a 12-carbon (dodecanoyl) linker to the sphingosine amino group^[1].

The formal chemical name for this compound is N-[(1S,2R,3E)-1-[(β -D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide^{[4][5]}.

Quantitative Data Summary


The key properties of **C12 NBD Galactosylceramide** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	474942-98-8	[4][5][6]
Molecular Formula	C ₄₂ H ₇₁ N ₅ O ₁₁	[4][5]
Molecular Weight	822.0 g/mol	[4][5]
Purity	≥98%	[4][5]
Physical State	Solid	[4][6]
Solubility	Chloroform:Methanol (2:1)	[4][7]
Storage Temperature	-20°C	[4][8]
Long-Term Stability	≥ 4 years (at -20°C)	[4][8]
Fluorescence (NBD)	Excitation: ~435-460 nm; Emission: ~525-580 nm	[2][9]

Synthesis of C12 NBD Galactosylceramide

The synthesis of fluorescently-tagged galactosylceramides is a multi-step process that requires precise control over stereochemistry, particularly for the creation of the α -glycosidic bond, which is known to be challenging[10]. While specific protocols are often proprietary, a general and logical synthetic strategy can be outlined based on established methodologies for synthesizing glycolipids and their analogs[10][11][12].

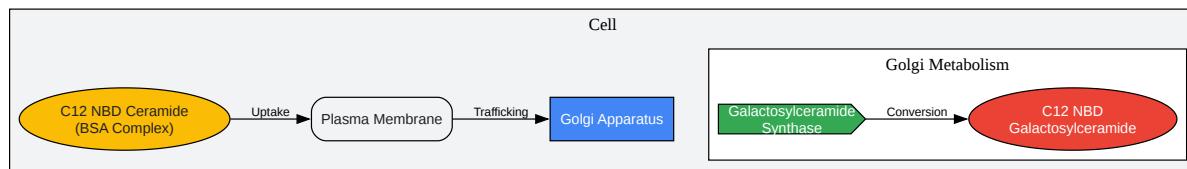
The overall process involves three key stages: the synthesis of the NBD-labeled fatty acid, the formation of the glycosidic linkage between galactose and the sphingoid base, and the final amide coupling.

[Click to download full resolution via product page](#)

Caption: High-level synthetic workflow for **C12 NBD Galactosylceramide**.

Key Synthetic Steps:

- Synthesis of the NBD-labeled Fatty Acid: 12-aminododecanoic acid is reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form the fluorescently-tagged fatty acid[12].
- Formation of Galactosylsphingosine (Psychosine): A protected galactose donor is reacted with a sphingoid base acceptor. This step is critical for establishing the correct α -anomeric configuration of the glycosidic bond[10].
- Amide Coupling: The NBD-C12-amino acid is activated and coupled to the free amino group of galactosylsphingosine to form the final amide linkage.
- Deprotection: Any protecting groups used during the synthesis are removed to yield the final **C12 NBD Galactosylceramide**.


Experimental Protocols and Applications

C12 NBD Galactosylceramide serves as a vital tool for studying sphingolipid metabolism, particularly the pathways originating from ceramide[3]. It can be used as an internal standard or

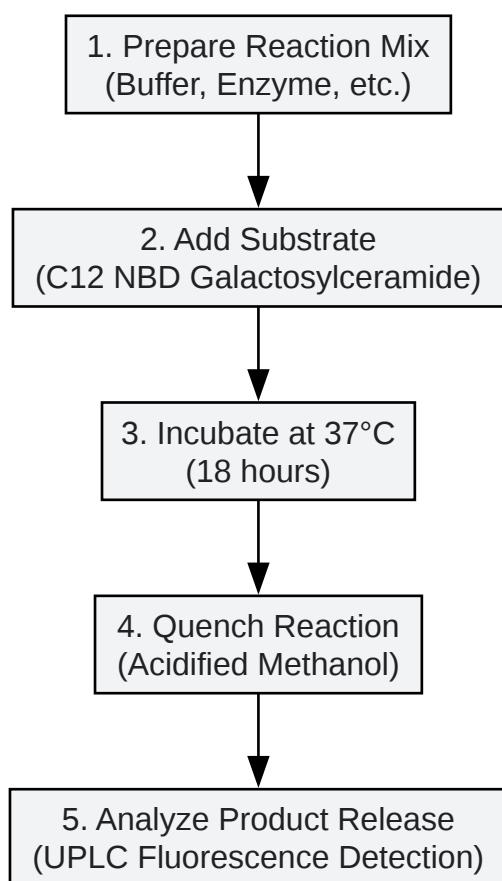
a direct probe to investigate enzymatic activities and intracellular lipid transport[1][4].

Cellular Metabolism and Trafficking

NBD-labeled ceramide analogs are cell-permeable and readily incorporated into the sphingolipid metabolic pathway. They are transported to the Golgi apparatus, a central hub for sphingolipid synthesis, where they can be converted by enzymes like galactosylceramide synthase into their corresponding fluorescent glycosphingolipids[3].

[Click to download full resolution via product page](#)

Caption: Metabolic pathway for the conversion of C12 NBD Ceramide.


Protocol: In Vitro Acid Ceramidase (ACDase) Activity Assay

This protocol details a method to measure the deacylase activity of acid ceramidase by monitoring the release of the NBD-fatty acid from **C12 NBD Galactosylceramide**[2].

Methodology:

- Reaction Setup: Prepare a 30 μ L reaction mixture containing:
 - 15 μ L of 0.2 M citrate phosphate buffer (pH 4.5).
 - 2.25 μ L of 2 M NaCl.
 - 1.5 μ L of 10 mg/mL bovine serum albumin (BSA).

- 0.3 µL of 10% IGEPAL CA630.
- 5 to 10 µg of purified acid ceramidase.
- Substrate Addition: Add 20 µmol of **C12 NBD Galactosylceramide** to initiate the reaction.
- Incubation: Incubate the mixture at 37°C for 18 hours without agitation.
- Reaction Quenching: Stop the reaction by adding 60 µL of acidified methanol.
- Analysis: Determine the amount of psychosine formed by quantifying the released NBD-fatty acid using UPLC with fluorescence detection (Excitation: 435 nm, Emission: 525 nm)[2].

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro ACDase activity assay.

Protocol: Live-Cell Staining with NBD-Lipids

This protocol, adapted from general methods for fluorescent sphingolipids, describes how to label the Golgi apparatus in living cells.

Methodology:

- Prepare BSA Complex:
 - Dissolve **C12 NBD Galactosylceramide** in chloroform:ethanol (19:1 v/v) to make a ~1 mM stock solution.
 - Dispense an aliquot (e.g., 50 µL) into a glass tube and dry thoroughly under nitrogen and then under vacuum for at least 1 hour.
 - Resuspend the lipid film in absolute ethanol.
 - In a separate tube, prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution like HBSS containing 10 mM HEPES, pH 7.4.
 - While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the **C12 NBD Galactosylceramide**-BSA complex.
- Cell Staining:
 - Culture cells on glass coverslips to the desired confluency.
 - Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).
 - Incubate the cells with a 5 µM solution of the lipid-BSA complex for 30 minutes at 4°C.
 - Rinse the cells several times with ice-cold medium.
 - Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for lipid trafficking.
 - Wash the cells in fresh medium and examine them using a fluorescence microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. C12 NBD Galactosylceramide (d18:1/12:0) - Cayman Chemical [bioscience.co.uk]
- 6. C12-NBD Galactosyl Ceramide - AVANTI POLAR LIPIDS - 810221C [cogershop.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of α -galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved synthesis of dansylated α -galactosylceramide and its use as a fluorescent probe for the monitoring of glycolipid uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of NBD-alpha-galactosylceramide and its immunologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C12 NBD Galactosylceramide: A Technical Guide to its Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1496553#what-is-c12-nbd-galactosylceramide-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com